molecular formula C20H26N4O2S B6475134 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2640975-12-6

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide

Cat. No.: B6475134
CAS No.: 2640975-12-6
M. Wt: 386.5 g/mol
InChI Key: MGVDQVDPUMBFAU-UHFFFAOYSA-N
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Description

Typically, compounds like this one are organic molecules that contain multiple functional groups. They might be used in various fields such as pharmaceuticals, materials science, or chemical synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. This could include reactions like nucleophilic substitutions, condensations, or cycloadditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the ethanediamide group might undergo reactions with nucleophiles, while the cyclohexene ring might participate in electrophilic additions or oxidations .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined through various experimental methods .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body. If it’s a catalyst, it might facilitate a certain chemical reaction .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, it might be flammable, toxic, or reactive. Safety data sheets (SDS) provide information on handling, storage, and disposal .

Future Directions

The future directions for studying a compound like this could include exploring its potential applications, improving its synthesis, or investigating its mechanism of action in more detail .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-24-14-16(13-23-24)18-8-7-17(27-18)10-12-22-20(26)19(25)21-11-9-15-5-3-2-4-6-15/h5,7-8,13-14H,2-4,6,9-12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVDQVDPUMBFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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